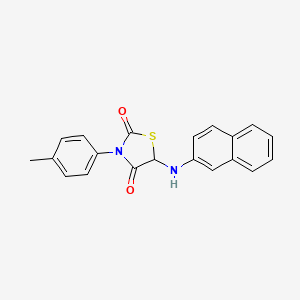![molecular formula C20H22N4O2S B12137643 2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12137643.png)
2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4,6-triméthylphényl)-2-[(5-(furan-2-yl)-4-(prop-2-én-1-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acétamide est un composé organique complexe qui présente une combinaison de motifs furane, triazole et acétamide
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-(2,4,6-triméthylphényl)-2-[(5-(furan-2-yl)-4-(prop-2-én-1-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acétamide implique généralement des réactions organiques en plusieurs étapes. Une approche courante consiste à commencer par la préparation du cycle triazole, suivie de l'introduction des groupes furane et acétamide. Les conditions de réaction nécessitent souvent l'utilisation de catalyseurs, de solvants et de températures contrôlées pour assurer des rendements élevés et une pureté élevée.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser l'efficacité et minimiser les coûts. Des techniques telles que les réacteurs à flux continu et les plateformes de synthèse automatisées peuvent être utilisées pour augmenter la production tout en maintenant la qualité du produit final.
Analyse Des Réactions Chimiques
Types de réactions
N-(2,4,6-triméthylphényl)-2-[(5-(furan-2-yl)-4-(prop-2-én-1-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le cycle furane peut être oxydé pour former des furanones.
Réduction : Le cycle triazole peut être réduit dans des conditions spécifiques.
Substitution : Le groupe acétamide peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs tels que l'hydrure de lithium et d'aluminium et des nucléophiles comme les amines. Les conditions de réaction peuvent varier, mais impliquent généralement des températures contrôlées, des atmosphères inertes et des solvants spécifiques pour faciliter les transformations souhaitées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation du cycle furane peut produire des furanones, tandis que la réduction du cycle triazole peut produire des dihydrotriazoles.
Applications de la recherche scientifique
N-(2,4,6-triméthylphényl)-2-[(5-(furan-2-yl)-4-(prop-2-én-1-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acétamide a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Investigué pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme un candidat médicament potentiel pour diverses applications thérapeutiques.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, telles que les polymères et les revêtements.
Mécanisme d'action
Le mécanisme d'action de N-(2,4,6-triméthylphényl)-2-[(5-(furan-2-yl)-4-(prop-2-én-1-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acétamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant aux effets biologiques souhaités. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte spécifiques.
Applications De Recherche Scientifique
2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Composés similaires
- **N-(2,4,6-triméthylphényl)-2-[(5-(furan-2-yl)-4-(prop-2-én-1-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acétamide partage des similitudes avec d'autres composés contenant du triazole et du furane, tels que :
- N-(2,4,6-triméthylphényl)-2-[(5-(furan-2-yl)-4-(prop-2-én-1-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acétamide
- N-(2,4,6-triméthylphényl)-2-[(5-(furan-2-yl)-4-(prop-2-én-1-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acétamide
Unicité
L'unicité de N-(2,4,6-triméthylphényl)-2-[(5-(furan-2-yl)-4-(prop-2-én-1-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acétamide réside dans sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Cela en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C20H22N4O2S |
|---|---|
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C20H22N4O2S/c1-5-8-24-19(16-7-6-9-26-16)22-23-20(24)27-12-17(25)21-18-14(3)10-13(2)11-15(18)4/h5-7,9-11H,1,8,12H2,2-4H3,(H,21,25) |
Clé InChI |
LVBJYKNNXJCIAH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CO3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-3-(1,1-dioxothiolan-3-yl)-5-[[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12137564.png)
![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12137578.png)

![1-[2-(Diethylamino)ethyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(4-methoxyphenyl)-3-pyrrolin-2-one](/img/structure/B12137592.png)
![(2E,5Z)-5-(4-fluorobenzylidene)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B12137617.png)
![2-amino-1-(2,4-dimethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12137623.png)
![9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12137629.png)
![2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12137632.png)
![N-({1-[(phenylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)thiophene-2-carboxamide](/img/structure/B12137633.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)pyrrolidine-2,3-dione](/img/structure/B12137636.png)

![3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B12137661.png)
![2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B12137670.png)
![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(4-tert-butylphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B12137672.png)
